molecular formula C10H10O2S B1598345 Benzo[b]thiophene, 5,6-dimethoxy- CAS No. 91715-47-8

Benzo[b]thiophene, 5,6-dimethoxy-

Cat. No. B1598345
CAS RN: 91715-47-8
M. Wt: 194.25 g/mol
InChI Key: KLQSAAONLQIKDE-UHFFFAOYSA-N
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Description

“Benzo[b]thiophene, 5,6-dimethoxy-” is a chemical compound with the molecular formula C10H10O2S . It belongs to the class of organic compounds known as benzene and substituted derivatives and is classified as a heterocyclic compound . It is colorless or white to yellow sticky oil to solid .


Molecular Structure Analysis

The molecular weight of “Benzo[b]thiophene, 5,6-dimethoxy-” is 194.25 . The Inchi Code is 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10 (7)6-9 (8)12-2/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

“Benzo[b]thiophene, 5,6-dimethoxy-” has a melting point of 89-91 °C and a predicted boiling point of 295.6±20.0 °C. Its predicted density is 1.206±0.06 g/cm3 .

Scientific Research Applications

Photovoltaics and Organic Solar Cells

Field:

Materials Science, specifically organic electronics and photovoltaics.

Summary:

5,6-Dimethoxybenzo[b]thiophene (DMBT) has gained attention as a promising building block for organic solar cells. Its electron-rich structure allows for efficient charge transport and absorption of sunlight. Researchers have incorporated DMBT into conjugated polymers and small molecules to enhance the performance of organic photovoltaic devices.

Methods and Experimental Procedures:

Results and Outcomes:

  • Researchers have achieved efficiencies exceeding 10% by optimizing device architecture and material combinations .

Organic Field-Effect Transistors (OFETs)

Field:

Electrical Engineering, specifically organic electronics and semiconductor devices.

Summary:

DMBT serves as an active material in organic field-effect transistors (OFETs). OFETs are essential components in flexible displays, sensors, and integrated circuits.

Methods and Experimental Procedures:

Results and Outcomes:

  • Researchers continue to optimize device parameters to enhance performance .

Medicinal Chemistry

Field:

Pharmaceutical Sciences and Drug Discovery.

Summary:

Researchers explore DMBT derivatives for potential therapeutic applications. Its structural resemblance to natural products and bioactive compounds makes it an attractive scaffold for drug development.

Methods and Experimental Procedures:

Results and Outcomes:

  • Further optimization and mechanistic studies are ongoing .

Safety And Hazards

“Benzo[b]thiophene, 5,6-dimethoxy-” has been labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5,6-dimethoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQSAAONLQIKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393559
Record name Benzo[b]thiophene, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene, 5,6-dimethoxy-

CAS RN

91715-47-8
Record name Benzo[b]thiophene, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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